molecular formula C12H20IN3O2 B8477021 [2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester

[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B8477021
M. Wt: 365.21 g/mol
InChI Key: QHDUALDWGIHBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and iodine groups, and a carbamic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of ethyl and iodine substituents. The final step involves the esterification of carbamic acid with tert-butyl alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The iodine substituent may enhance the compound’s reactivity and binding affinity. The carbamic acid ester moiety may facilitate the compound’s stability and bioavailability.

Properties

Molecular Formula

C12H20IN3O2

Molecular Weight

365.21 g/mol

IUPAC Name

tert-butyl N-[2-(2-ethyl-4-iodoimidazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C12H20IN3O2/c1-5-10-15-9(13)8-16(10)7-6-14-11(17)18-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)

InChI Key

QHDUALDWGIHBAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CCNC(=O)OC(C)(C)C)I

Origin of Product

United States

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